D-Fructose-13C6

Beschreibung

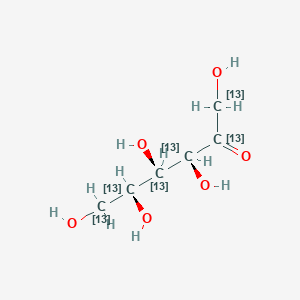

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-HJLYHLTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of D-Fructose-¹³C₆ in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the use of uniformly carbon-13 labeled D-Fructose (D-Fructose-¹³C₆) as a stable isotope tracer in metabolic research. It details its role in elucidating complex metabolic pathways, presents quantitative data from key studies, and offers detailed experimental protocols and visualizations to facilitate the design and implementation of tracer-based metabolic analyses.

Introduction: The Role of Stable Isotope Tracers in Metabolic Research

Metabolic reprogramming is a hallmark of numerous physiological and pathological states, including obesity, diabetes, and cancer.[1][2] Understanding the intricate network of biochemical reactions that underpin these conditions is paramount for developing effective therapeutic strategies. Stable isotope tracers, such as D-Fructose-¹³C₆, are indispensable tools that allow researchers to track the metabolic fate of nutrients within biological systems.[3] By replacing naturally occurring ¹²C atoms with the heavier, non-radioactive ¹³C isotope, scientists can follow the journey of fructose-derived carbons through various metabolic pathways, providing quantitative insights into reaction rates, or fluxes.[4]

D-Fructose-¹³C₆, a uniformly labeled isotopologue, is particularly valuable for several reasons:

-

Comprehensive Pathway Analysis: It allows for the tracing of all six carbon atoms of the fructose molecule, enabling detailed investigation of glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and anabolic pathways like de novo lipogenesis.[5]

-

Alternative Carbon Source Studies: With rising interest in the metabolic impact of dietary fructose, this tracer is crucial for studying how cells and organisms utilize fructose as an alternative or supplementary fuel source, especially in conditions like cancer where fructose metabolism is often upregulated.

-

Quantitative Flux Measurement: When combined with analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, it enables ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method to quantify the rates of intracellular metabolic reactions.

This guide will explore the core applications, methodologies, and data derived from studies utilizing D-Fructose-¹³C₆.

Core Applications in Metabolic Research

D-Fructose-¹³C₆ is employed to investigate a wide range of metabolic questions, from fundamental cellular physiology to the diagnosis of inherited metabolic disorders.

Tracing Fructose Metabolism in Adipocytes and Obesity Research

Excess fructose consumption is linked to obesity and metabolic syndrome. Studies using [U-¹³C₆]-d-fructose in human adipocyte cell cultures have been instrumental in understanding how fat cells process fructose. This research has demonstrated that fructose robustly stimulates anabolic processes. Specifically, it has been shown to:

-

Increase the flux of fructose-derived pyruvate into the TCA cycle.

-

Promote the synthesis of glutamate.

-

Stimulate de novo fatty acid synthesis, particularly the production and release of palmitate.

Elucidating Cancer Metabolism

Cancer cells exhibit altered metabolism, often relying on alternative fuel sources to support rapid proliferation. Fructose has been identified as a key substrate that can fuel cancer growth, especially in glucose-deprived tumor microenvironments. The use of D-Fructose-¹³C₆ has revealed that cancer cells can utilize fructose to support glycolysis and biomass production. This bypasses key regulatory points in glucose metabolism, providing a metabolic advantage to cancer cells.

Diagnosing and Understanding Inherited Metabolic Disorders

Stable isotope tracers provide a safe and noninvasive means to diagnose and study metabolic diseases. In the case of Hereditary Fructose Intolerance (HFI), an inborn error of metabolism, [U-¹³C]fructose has been used to determine the pathways of fructose conversion to glucose. These studies have quantified the significant reduction in fructose conversion in HFI patients and have also uncovered alternative metabolic pathways for fructose processing in the human liver.

Quantitative Data from Key Tracer Studies

The following tables summarize quantitative findings from pivotal studies that used D-Fructose-¹³C₆ to measure metabolic fluxes and conversions.

Table 1: Metabolic Fate of Ingested ¹³C-Fructose in Humans This table presents data on the conversion of an oral fructose load to plasma glucose and its oxidation over a 6-hour period in human subjects.

| Fructose Load | Glucose Synthesized from Fructose (g·kg⁻¹) | Contribution to Overall Glucose Appearance (%) | Fructose Oxidation (g·kg⁻¹) | Percentage of Fructose Load Oxidized (%) |

| 0.5 g·kg⁻¹ | 0.27 ± 0.04 | 31% | 0.28 ± 0.03 | 56% |

| 1.0 g·kg⁻¹ | 0.51 ± 0.03 | 57% | 0.59 ± 0.07 | 59% |

| Data adapted from Tappy et al., Diabetologia, 1993. |

Table 2: Fructose Conversion to Glucose in Control vs. Hereditary Fructose Intolerance (HFI) Patients This table shows the contribution of different hepatic pathways to the conversion of fructose to glucose, as determined by ¹³C NMR analysis of plasma glucose isotopomers following a [U-¹³C]fructose infusion.

| Subject Group | Fructose Conversion via Fructose-1-Phosphate Aldolase (%) | Fructose Conversion via 1-Phosphofructokinase (%) | Total Fructose Conversion to Glucose |

| Control Children | ~53% | ~47% | Normal |

| HFI Children | ~73% | ~27% | Reduced by ~67% |

| Data adapted from Gopher et al., PNAS, 1990. |

Table 3: Effect of Fructose Concentration on Pyruvate Metabolism in Differentiated Human Adipocytes This table summarizes the dose-dependent effect of fructose on the relative fluxes through the Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) pathways, key entry points into the TCA cycle. Fluxes were measured as ¹³C-labeled glutamate isotopomers derived from a [U-¹³C₆]-d-fructose tracer.

| Fructose Concentration | Relative PDH Flux (¹³C M+2 Glutamate) | Relative PC Flux (¹³C M+1 Glutamate) |

| Low | Baseline | Baseline |

| Increasing | Robust, dose-dependent increase | Dose-dependent decrease |

| High (e.g., 2.5 mM) | Near maximal increase | Maximal decrease |

| Qualitative summary based on graphical data from Varma et al., Metabolomics, 2015. |

Experimental Protocols

A successful metabolic tracing experiment requires careful planning and execution, from cell culture to data analysis. Below is a generalized protocol for a cell-based assay using D-Fructose-¹³C₆ and GC-MS analysis.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Culture cells (e.g., human adipocytes, cancer cell lines) in standard culture medium to the desired confluency or differentiation state.

-

Medium Preparation: Prepare an isotopic labeling medium. A common approach is to use a base medium with a physiological glucose concentration (e.g., 5 mM) and add the desired concentrations of unlabeled fructose and D-Fructose-¹³C₆. To achieve a 10% labeling enrichment, the tracer should constitute 10% of the total fructose concentration (e.g., for a 5 mM total fructose concentration, use 4.5 mM unlabeled fructose and 0.5 mM D-Fructose-¹³C₆).

-

Labeling: Aspirate the standard culture medium, wash cells once with phosphate-buffered saline (PBS), and add the prepared isotopic labeling medium. Incubate for a predetermined period (e.g., 48 hours) to allow the ¹³C label to incorporate into downstream metabolites.

Metabolite Extraction

Rapidly quenching metabolic activity is critical for accurate measurements.

-

Quenching: Place the culture dish on dry ice and aspirate the medium.

-

Washing: Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Extraction: Add an ice-cold extraction solvent (e.g., 80:20 methanol/water mixture) to the plate. Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Separation: Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites for analysis. For analysis of extracellular metabolites, the collected medium can be deproteinized (e.g., with acetone) and centrifuged.

Analytical Procedure (GC-MS)

-

Sample Preparation: Lyophilize the metabolite extracts to dryness.

-

Derivatization: To make the polar metabolites volatile for gas chromatography, perform a two-step derivatization. First, add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Second, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and amine groups to their trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the metabolites based on their boiling points and chemical properties.

-

Mass Spectrometry: As metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), allowing for the identification of the metabolite and the quantification of its different mass isotopomers (e.g., M+0 for the unlabeled metabolite, M+1, M+2, etc., for those containing one, two, or more ¹³C atoms).

-

Data Analysis

-

Mass Isotopomer Distribution (MID): Integrate the peak areas for the characteristic ion fragments of each metabolite to determine the relative abundance of each mass isotopomer.

-

Correction: The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes.

-

Flux Calculation: The corrected MIDs are used as input for computational models (e.g., using software like INCA or Metran) that employ stoichiometric network models to calculate intracellular metabolic fluxes.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows relevant to D-Fructose-¹³C₆ tracer studies.

Metabolic Fate of D-Fructose-¹³C₆

Caption: Metabolic pathways for D-Fructose-¹³C₆ utilization.

Experimental Workflow for ¹³C-MFA

References

- 1. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of D-Fructose-¹³C₆: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Fructose-¹³C₆ as a pivotal metabolic tracer in modern research. Uniformly labeled with a stable, heavy isotope of carbon (¹³C) at all six positions, this tracer offers a precise and powerful tool to dissect the complex pathways of fructose metabolism. Unlike radioactive isotopes, D-Fructose-¹³C₆ is non-radioactive, ensuring safer handling and application in a variety of experimental models, from cell cultures to in vivo studies. Its use is central to metabolic flux analysis (MFA), enabling the quantification of the rate of metabolic reactions and shedding light on cellular physiology in both health and disease. This guide details the core principles, experimental protocols, and data interpretation associated with the use of D-Fructose-¹³C₆, providing a comprehensive resource for professionals in metabolic research and drug development.

Core Principles: Tracing the Path of Fructose

D-Fructose-¹³C₆ allows researchers to track the journey of fructose-derived carbons as they are incorporated into a multitude of downstream metabolites. The primary pathway for fructose metabolism, known as fructolysis, occurs predominantly in the liver, intestine, and kidneys. A key feature of this pathway is its circumvention of the main rate-limiting step of glycolysis, catalyzed by phosphofructokinase-1 (PFK-1). This allows fructose to serve as a rapid source for glycolytic intermediates, replenishing liver glycogen and promoting the synthesis of triglycerides.

Upon entering a cell, ¹³C₆-fructose is phosphorylated to ¹³C₆-fructose-1-phosphate, which is then cleaved into two three-carbon molecules: ¹³C₃-dihydroxyacetone phosphate (DHAP) and ¹³C₃-glyceraldehyde. These labeled intermediates can then enter various central carbon metabolism pathways:

-

Glycolysis and the TCA Cycle: The labeled triose phosphates can proceed through glycolysis to produce ¹³C₃-pyruvate and subsequently ¹³C₂-acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. Analyzing the ¹³C enrichment in TCA cycle intermediates provides a measure of fructose's contribution to mitochondrial respiration and anabolic precursors.

-

De Novo Lipogenesis (DNL): ¹³C₂-acetyl-CoA derived from fructose is a primary building block for the synthesis of new fatty acids. Tracing the ¹³C label into lipids like palmitate offers a direct quantification of fructose-driven DNL, a pathway implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

-

Gluconeogenesis: In the liver, the labeled three-carbon intermediates can be used to synthesize ¹³C-glucose, which is then released into circulation.

-

Pentose Phosphate Pathway (PPP): Fructose carbons can be funneled into the PPP, a critical pathway for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.

Quantitative Insights into Fructose Metabolism

The use of D-Fructose-¹³C₆ has yielded significant quantitative data on the metabolic fate of fructose across various biological systems. The following tables summarize key findings from tracer studies in humans and cultured cells.

| Parameter | Finding | Organism/System | Citation |

| Oxidation Rate | 45.0% ± 10.7% of ingested fructose oxidized within 3-6 hours in non-exercising subjects. | Humans | [1][2][3] |

| Conversion to Glucose | 41.0% ± 10.5% of ingested fructose converted to glucose within 3-6 hours. | Humans | [1][2] |

| Conversion to Lactate | Approximately 25% of ingested fructose is converted to lactate within a few hours. | Humans | |

| Table 1: Metabolic Fate of Ingested Fructose in Humans. Data represents the mean ± standard deviation. |

| Fructose Dose | Fasting DNL (%) | Fructose-Stimulated DNL (%) | Citation |

| Low Dose (5 mg·kg⁻¹·min⁻¹) | 5.3 ± 2.8 | 15 ± 2 | |

| High Dose (10 mg·kg⁻¹·min⁻¹) | 5.3 ± 2.8 | 29 ± 2 | |

| Table 2: Dose-Dependent Effect of Acute Fructose Administration on Hepatic De Novo Lipogenesis (DNL) in Healthy Humans. Data represents the fractional contribution of newly synthesized palmitate to VLDL-triglycerides. |

| Fructose Concentration | Contribution to Acetyl-CoA Pool (%) | Citation |

| 0.1 mM | ~15% | |

| 10 mM | 35-40% | |

| Table 3: Fructose Contribution to the Lipogenic Acetyl-CoA Pool in Differentiated Human Adipocytes. Data shows the percentage of the total acetyl-CoA pool derived from [U-¹³C₆]-D-fructose. |

| Cell Type | Metabolic Observation | Quantitative Finding | Citation |

| Pancreatic Cancer Cells | Preferential metabolism via the non-oxidative Pentose Phosphate Pathway. | Fructose metabolized at a 250% higher rate than glucose via transketolase (TKT) to synthesize nucleic acids. | |

| Table 4: Preferential Fructose Metabolism in Cancer Cells. |

Visualizing Metabolic Pathways and Workflows

Diagrams created using the Graphviz DOT language provide clear visualizations of the complex metabolic pathways traced by D-Fructose-¹³C₆ and the general experimental workflows.

References

An In-depth Technical Guide to Stable Isotope Tracing in Fructose Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for utilizing stable isotope tracers to investigate fructose metabolism. It is designed to serve as a practical resource for scientists in academic research and the pharmaceutical industry engaged in metabolic studies and drug development.

Introduction to Fructose Metabolism and Isotope Tracing

Fructose, a monosaccharide commonly found in fruits, honey, and high-fructose corn syrup, has a unique metabolic fate that is of significant interest in the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Unlike glucose, fructose is primarily metabolized in the liver, where it can be rapidly converted into glucose, glycogen, lactate, and substrates for de novo lipogenesis (DNL).[1][2][3] Stable isotope tracing has emerged as a powerful tool to quantitatively track the metabolic fate of fructose in various biological systems. By introducing fructose labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (²H), researchers can trace the journey of fructose-derived carbons and hydrogens through intricate metabolic networks. This allows for the precise measurement of metabolic fluxes and the elucidation of pathway activities under different physiological and pathological conditions.

The most commonly used tracer in fructose metabolism studies is uniformly labeled [U-¹³C₆]-D-fructose.[4] This tracer allows for the tracking of all six carbon atoms of the fructose molecule as they are incorporated into downstream metabolites. The analysis of the mass isotopomer distribution (MID) of these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a detailed picture of the metabolic pathways involved.[1]

Core Metabolic Pathways of Fructose

Fructose metabolism is primarily initiated in the liver, small intestine, and kidneys. The key enzymes and pathways are distinct from those of glucose metabolism, leading to different metabolic consequences.

The entry of fructose into cellular metabolism is a multi-step process:

-

Phosphorylation: Fructose is first phosphorylated to fructose-1-phosphate (F1P) by the enzyme fructokinase (ketohexokinase, KHK). This step traps fructose inside the cell.

-

Cleavage: F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Triose Phosphate Metabolism: DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters glycolysis or gluconeogenesis.

This pathway bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase, allowing for a rapid and unregulated influx of carbons into the glycolytic pathway. This can lead to an increased production of pyruvate, lactate, and acetyl-CoA, which serves as a precursor for the tricarboxylic acid (TCA) cycle and de novo lipogenesis.

dot

Caption: Core pathway of hepatic fructose metabolism.

A key transcriptional regulator of fructose metabolism is the Carbohydrate Response Element-Binding Protein (ChREBP) . Fructose consumption activates ChREBP, which in turn upregulates the expression of genes involved in fructolysis and lipogenesis.

dot

Caption: ChREBP signaling in response to fructose.

Quantitative Data on Fructose Metabolism

Stable isotope tracing studies have provided valuable quantitative data on the metabolic fate of fructose in humans. The following tables summarize key findings from various studies.

| Metabolic Fate | Percentage of Ingested Fructose | Conditions | Citation |

| Conversion to Glucose | ~41% | Non-exercising subjects, 3-6 hours post-ingestion | |

| Conversion to Lactate | ~25% | Within a few hours of ingestion | |

| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion | |

| Oxidation to CO₂ | 45.8% ± 7.3% | Exercising subjects, 2-3 hours post-ingestion | |

| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies |

| Study Type | Key Findings | Model System | Tracer | Citation |

| In Vitro Adipocyte Study | Fructose dose-dependently increases de novo fatty acid synthesis and glutamate production. | Human adipocytes in culture | [U-¹³C₆]-D-fructose | |

| In Vivo Human Study | A high-fructose diet significantly increases de novo lipogenesis and liver fat. | Healthy men | Labeled acetate | |

| In Vivo Mouse Study | The gut microbiome converts dietary fructose into acetate, which contributes to hepatic lipogenesis. | Mice | ¹³C-fructose and D₂O | |

| Cancer Cell Metabolism | Pancreatic cancer cells preferentially use fructose to synthesize nucleic acids via the non-oxidative pentose phosphate pathway. | Pancreatic cancer cell lines | ¹³C-fructose |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in stable isotope tracing studies. Below are generalized protocols for in vitro and in vivo experiments.

In Vitro Stable Isotope Tracing in Cultured Cells

This protocol outlines the key steps for a typical stable isotope tracing experiment using ¹³C-labeled fructose in cultured cells.

dot

Caption: Experimental workflow for in vitro fructose tracing.

Materials:

-

Cell line of interest

-

Standard cell culture medium

-

Labeling medium (e.g., glucose-free DMEM supplemented with dialyzed FBS and known concentrations of unlabeled and [U-¹³C₆]-D-fructose)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (for quenching and extraction)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Aspirate the standard medium and wash the cells once with PBS.

-

Add the pre-warmed isotopic labeling medium to the cells. A common approach is to use a 10% labeling of fructose (e.g., for a 5 mM total fructose concentration, use 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose).

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

-

-

Metabolite Extraction:

-

To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add ice-cold 80% methanol to the cells and place on dry ice.

-

Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

-

Sample Analysis:

-

For GC-MS: The dried metabolite extract is typically derivatized to increase volatility. A common method is methoximation followed by silylation. The derivatized sample is then injected into the GC-MS.

-

For LC-MS/MS: The dried extract is reconstituted in a suitable solvent and analyzed directly.

-

For NMR: The extract is reconstituted in a deuterated solvent for analysis.

-

In Vivo Stable Isotope Tracing in Animal Models

This protocol provides a general framework for an in vivo study in mice to trace the metabolism of labeled fructose.

References

- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose Consumption, Lipogenesis, and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Fructose-6-¹³C₆ in Elucidating Glycolysis and Gluconeogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose-6-¹³C₆, a stable isotope-labeled form of fructose, has emerged as an indispensable tool for researchers delving into the intricate pathways of glycolysis and gluconeogenesis. Its application in ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a dynamic and quantitative understanding of cellular metabolism, offering critical insights for drug development and the study of metabolic diseases. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of D-Fructose-6-¹³C₆ in metabolic research.

Fructose metabolism is of significant interest due to its distinct entry into glycolysis, bypassing key regulatory steps that control glucose breakdown. This has profound implications for understanding conditions such as obesity, metabolic syndrome, and certain cancers.[1] By tracing the journey of the ¹³C-labeled carbon atoms from fructose, researchers can precisely map the flow of metabolites through central carbon metabolism, revealing the relative activities of glycolysis and gluconeogenesis under various physiological and pathological conditions.

Data Presentation: Quantitative Insights into Fructose Metabolism

The following tables summarize quantitative data from studies utilizing D-Fructose-¹³C₆ to trace its metabolic fate. These studies, conducted in various models, provide valuable benchmarks for researchers designing their own experiments.

Table 1: Metabolic Fate of [U-¹³C₆]-D-Fructose in Human Adipocytes

This table illustrates the dose-dependent effect of fructose on key metabolic fluxes in differentiated human adipocytes. The data highlights a significant channeling of fructose carbon towards anabolic processes rather than complete oxidation.

| Fructose Concentration (mM) | ¹³C-Labeled Acetyl-CoA (% of Total Pool) | Pyruvate Dehydrogenase (PDH) Flux (Relative Units) | Pyruvate Carboxylase (PC) Flux (Relative Units) | ¹³C-Labeled Palmitate (Relative Units) | ¹³C-Labeled Lactate Release (Relative Units) |

| 0.1 | ~15% | Baseline | Baseline | Baseline | Baseline |

| 10 | 35-40% | Increased | Decreased | Significantly Increased | Significantly Increased |

Data adapted from a study on differentiated human adipocytes, where 10% of the total fructose was supplied as [U-¹³C₆]-d-fructose.[2] The study demonstrated that fructose robustly stimulates anabolic processes, including fatty acid synthesis.[2]

Table 2: In Vivo Conversion of Ingested Fructose in Humans

This table presents the distribution of ingested fructose into major metabolic pathways in healthy human subjects, providing a whole-body perspective on fructose metabolism.

| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions |

| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects (3-6 hours post-ingestion) |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion |

| Conversion to Lactate | ~25% | Within a few hours of ingestion |

| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies |

This data is a review of isotopic tracer studies in humans.[1][3] It highlights that a significant portion of ingested fructose is converted to glucose and lactate.

Experimental Protocols: A Step-by-Step Guide to ¹³C-MFA with D-Fructose-¹³C₆

The following is a detailed protocol for a typical ¹³C-MFA experiment using D-Fructose-¹³C₆ to study glycolysis and gluconeogenesis in a hepatocyte cell line, such as HepG2 or primary human hepatocytes.

1. Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed hepatocytes in 6-well plates at a density that ensures they reach the desired confluency (typically 80-90%) at the time of the experiment.

-

Standard Medium: Culture cells in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Isotopic Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with a known concentration of unlabeled D-glucose (e.g., 5 mM) and the desired concentration of D-Fructose. A portion of this fructose should be [U-¹³C₆]-D-fructose. A common approach is to use a 10% labeled fructose solution (e.g., 4.5 mM unlabeled fructose + 0.5 mM [U-¹³C₆]-D-fructose for a total of 5 mM).

-

Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with sterile phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

-

Add the prepared isotopic labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. This duration can range from a few hours to over 24 hours, depending on the cell type and the specific metabolic pathways being investigated.

-

2. Metabolic Quenching and Metabolite Extraction

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of collection.

-

Aspirate the labeling medium.

-

Immediately add a pre-chilled (-20°C) quenching solution, such as 80% methanol in water, to the cell monolayer.

-

-

Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Perform a three-phase extraction by adding chloroform. A common ratio is methanol:chloroform:water (2:2:1.8 v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.

-

Carefully collect the polar phase, which contains the water-soluble metabolites of interest for glycolysis and gluconeogenesis.

-

3. Sample Preparation for GC-MS Analysis

-

Drying: Evaporate the collected polar extracts to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Derivatization: Convert the non-volatile metabolites into volatile derivatives suitable for GC-MS analysis. A common method is methoximation followed by silylation.

-

Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extracts and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

-

4. GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Separate the derivatized metabolites based on their boiling points and interactions with the GC column.

-

Mass Spectrometry: As the separated metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates and detects the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Collect the mass spectra of the eluting compounds to determine the mass isotopomer distributions (MIDs) of the targeted metabolites. The MIDs represent the relative abundance of molecules with different numbers of ¹³C atoms.

5. Data Analysis and Flux Calculation

-

MID Determination: Integrate the peak areas for the different mass isotopomers of each metabolite of interest.

-

Natural Abundance Correction: Correct the measured MIDs for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis: Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. This software uses a metabolic network model and the corrected MIDs as input to solve a system of algebraic equations that describe the flow of carbon through the network. The output is a quantitative map of the metabolic fluxes.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the study of glycolysis and gluconeogenesis using D-Fructose-¹³C₆.

Caption: Fructose metabolism bypasses key regulatory steps of glycolysis.

Caption: Experimental workflow for ¹³C-MFA using D-Fructose-¹³C₆.

Caption: Flow of ¹³C atoms from D-Fructose-¹³C₆.

Conclusion

D-Fructose-¹³C₆ is a powerful and essential tracer for dissecting the complexities of glycolysis and gluconeogenesis. By enabling precise measurement of metabolic fluxes, it provides researchers and drug development professionals with a deeper understanding of cellular metabolism in both health and disease. The methodologies outlined in this guide, from experimental design to data analysis, offer a robust framework for leveraging this technology to uncover novel therapeutic targets and advance our knowledge of metabolic regulation. As research continues to unravel the intricate connections between diet, metabolism, and disease, the application of stable isotope tracers like D-Fructose-¹³C₆ will undoubtedly play a central role in driving future discoveries.

References

- 1. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Crossroads of Carbohydrate Metabolism: A Technical Guide to Exploring the Pentose Phosphate Pathway with ¹³C-Fructose

For Researchers, Scientists, and Drug Development Professionals

November 30, 2025

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in the production of NADPH and the synthesis of nucleotide precursors. While glucose is the canonical substrate for the PPP, the increasing prevalence of fructose in modern diets has spurred significant interest in understanding its metabolic fate and its contribution to this vital pathway. This technical guide provides an in-depth exploration of the use of ¹³C-labeled fructose as a tracer to dissect the intricacies of the PPP. We present detailed experimental protocols for metabolic flux analysis using mass spectrometry and NMR spectroscopy, a compilation of quantitative data from key studies, and a discussion of the signaling pathways that regulate fructose entry and flux through the PPP. This guide is intended to be a comprehensive resource for researchers aiming to investigate the impact of fructose on cellular metabolism, with implications for fields ranging from metabolic diseases to oncology.

Introduction: Fructose Metabolism and the Pentose Phosphate Pathway

Fructose, a monosaccharide commonly found in fruits, honey, and as a component of sucrose, is metabolized differently from glucose, primarily in the liver.[1] Its entry into central carbon metabolism can occur through two main routes:

-

Hexokinase (HK) Pathway: In most tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate (F6P), which is a direct intermediate of the non-oxidative branch of the PPP.[1]

-

Fructokinase (KHK) Pathway: Predominantly in the liver, fructokinase (also known as ketohexokinase) phosphorylates fructose to fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can subsequently enter glycolysis and, through reversible reactions, contribute to the pool of F6P and glyceraldehyde-3-phosphate (G3P), which are intermediates of the PPP.[1]

The PPP itself consists of two interconnected branches:

-

The Oxidative Branch: This irreversible phase is initiated by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme. It generates two molecules of NADPH for each molecule of glucose-6-phosphate (G6P) that is oxidized to ribulose-5-phosphate, with the release of one molecule of CO₂. NADPH is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for maintaining a reduced cellular environment to counteract oxidative stress.[2]

-

The Non-Oxidative Branch: This series of reversible reactions, catalyzed by enzymes such as transketolase (TKT) and transaldolase (TAL), interconverts pentose phosphates (like ribose-5-phosphate, a precursor for nucleotide synthesis) and glycolytic intermediates (F6P and G3P).[2]

The use of stable isotope tracers, particularly ¹³C-labeled fructose, allows for the precise tracking of carbon atoms as they traverse these metabolic networks. This enables the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches.

Quantitative Analysis of Pentose Phosphate Pathway Flux with ¹³C-Fructose

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique to determine the rates of metabolic reactions. By introducing ¹³C-fructose and measuring the isotopic enrichment in downstream metabolites, researchers can calculate the relative contributions of different pathways.

Key Quantitative Findings

The following table summarizes quantitative data from studies that have utilized ¹³C-labeled fructose to investigate PPP flux. These studies highlight the differential metabolism of fructose compared to glucose and its significant contribution to both the oxidative and non-oxidative branches of the PPP, particularly in specific cell types and conditions.

| Cell Type/Tissue | Tracer | Analytical Method | Key Finding | Reference |

| Pancreatic Cancer Cells | [U-¹³C₆]fructose vs. [U-¹³C₆]glucose | Mass Spectrometry | Fructose was preferentially metabolized through the non-oxidative PPP for nucleic acid synthesis at a 250% higher rate than glucose. | |

| Human Adipocytes | [U-¹³C₆]fructose | GC-MS | Fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis, indicating significant PPP activity for NADPH production. | |

| Normal and Fructose-Intolerant Children | [U-¹³C]fructose | ¹³C NMR | In normal children, approximately 50% of hepatic fructose conversion to glucose occurs via fructose-1-phosphate aldolase, with a significant portion proceeding through a direct pathway to fructose-1,6-bisphosphate, which can then enter the PPP. | |

| Kupffer Cells | ¹³C-fructose | Mass Spectrometry | Fructose metabolites were detected in both glycolysis and the pentose phosphate pathway. | |

| Cerebellar Granule Neurons | [1,2-¹³C₂]glucose | ¹³C NMR & Metabolic Modeling | A model accounting for hexose phosphate recycling showed that a significant portion of glucose enters the PPP. While not a direct fructose study, the model is applicable to fructose's entry as F6P. |

Experimental Protocols for ¹³C-Fructose Metabolic Flux Analysis

The following sections provide detailed methodologies for conducting ¹³C-MFA experiments using ¹³C-fructose. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Culture and Isotopic Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing ¹³C-fructose.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and fructose

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-D-fructose (or other specifically labeled fructose)

-

Unlabeled D-fructose and D-glucose

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

Procedure:

-

Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

-

Prepare the isotopic labeling medium. The formulation will depend on the experimental goals. A common approach is to use a base medium with a physiological concentration of glucose (e.g., 5 mM) and add the desired concentration of ¹³C-fructose. For example, to trace fructose metabolism in the presence of glucose, one might use 5 mM glucose and 5 mM [U-¹³C₆]-D-fructose.

-

Aspirate the standard culture medium from the cells and wash once with sterile PBS.

-

Add the prepared isotopic labeling medium to the cells.

-

Incubate the cells for a sufficient time to reach isotopic steady-state. This time varies between cell lines and should be determined empirically, but it is often in the range of 6-24 hours.

Metabolite Extraction and Quenching

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution

-

-80°C methanol

-

Liquid nitrogen

-

Cell scraper

Procedure:

-

Place the cell culture plates on ice to slow down metabolism.

-

Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.

-

Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer and place the plate on dry ice.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

-

The samples can be stored at -80°C until further processing.

Sample Preparation for GC-MS Analysis

Objective: To derivatize polar metabolites to make them volatile for GC-MS analysis.

Materials:

-

Chloroform

-

Water (MS-grade)

-

Centrifuge

-

SpeedVac or nitrogen evaporator

-

Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))

-

Acetonitrile

-

GC-MS vials

Procedure:

-

To the methanol cell extract, add chloroform and water in a ratio that will result in a two-phase system (e.g., 1:1:1 methanol:chloroform:water).

-

Vortex vigorously and centrifuge to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.

-

Transfer the upper aqueous phase containing the polar metabolites (including PPP intermediates) to a new tube.

-

Dry the polar extracts completely using a SpeedVac or under a stream of nitrogen.

-

To the dried residue, add the derivatization agent (e.g., 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS).

-

Incubate at a high temperature (e.g., 70-95°C) for 30-60 minutes to allow for complete derivatization.

-

Transfer the derivatized sample to a GC-MS vial for analysis.

GC-MS Analysis

Objective: To separate and detect the mass isotopomer distributions of derivatized metabolites.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

General Parameters:

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

GC Column: A suitable column for separating polar metabolites (e.g., a DB-5ms or equivalent).

-

Oven Program: A temperature gradient is used to separate the metabolites. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 300°C.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific fragments.

LC-MS/MS Analysis for Phosphorylated Intermediates

Objective: To analyze highly polar and non-volatile phosphorylated intermediates of the PPP.

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Procedure:

-

Chromatography: Anion-exchange chromatography is often used to separate the negatively charged sugar phosphates.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used. A scheduled multiple reaction monitoring (MRM) method can be developed for sensitive and specific quantification of the mass isotopomers of each PPP intermediate.

Data Analysis

Objective: To calculate metabolic fluxes from the measured mass isotopomer distributions.

-

Mass Isotopomer Distribution (MID) Determination: The raw MS data is processed to determine the relative abundances of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite fragment.

-

Correction for Natural Abundance: The measured MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Modeling: The corrected MIDs, along with a stoichiometric model of the metabolic network, are used as inputs for flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.

Signaling Pathways and Regulation

The flux through the PPP is tightly regulated to meet the cell's demand for NADPH and biosynthetic precursors. Several signaling pathways have been shown to influence the expression and activity of key PPP enzymes, particularly in the context of fructose metabolism.

Regulation of Key Pentose Phosphate Pathway Enzymes

-

Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the oxidative PPP, G6PD is a major point of regulation. Its activity is allosterically inhibited by high levels of NADPH. Several signaling pathways converge on G6PD:

-

PI3K/Akt Pathway: This pro-survival and growth pathway can increase G6PD expression and activity.

-

NRF2: This transcription factor, a master regulator of the antioxidant response, can induce the expression of G6PD and other PPP enzymes.

-

p53: The tumor suppressor p53 can directly bind to and inhibit G6PD activity.

-

Post-translational Modifications: G6PD activity is also regulated by phosphorylation, acetylation, and O-GlcNAcylation.

-

-

Transketolase (TKT): A key enzyme in the non-oxidative PPP, TKT expression can also be regulated by transcription factors like NRF2. In some cancers, increased TKT expression has been linked to the preferential use of fructose for nucleotide synthesis.

Fructose-Specific Regulatory Mechanisms

Fructose metabolism itself can trigger signaling cascades that impact the PPP. For instance, in Kupffer cells, fructose has been shown to upregulate the expression of G6PD. Furthermore, the rapid metabolism of fructose via the KHK pathway can lead to a transient depletion of intracellular ATP and phosphate, which can activate signaling pathways like AMP-activated protein kinase (AMPK), a central energy sensor of the cell. AMPK, in turn, can modulate metabolic pathways, including the PPP.

Visualizations of Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways, experimental workflows, and regulatory networks.

Fructose Metabolism and Entry into the Pentose Phosphate Pathway

Caption: Fructose enters central metabolism via hexokinase or fructokinase.

Experimental Workflow for ¹³C-MFA

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Signaling Regulation of the Pentose Phosphate Pathway

Caption: Regulation of key PPP enzymes by signaling pathways.

Conclusion and Future Directions

The use of ¹³C-fructose as a tracer has provided invaluable insights into the metabolic fate of this increasingly prevalent sugar and its contribution to the pentose phosphate pathway. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess PPP flux and its regulation. Future research in this area will likely focus on integrating ¹³C-MFA with other 'omics' technologies, such as proteomics and transcriptomics, to build more comprehensive models of cellular metabolism. Furthermore, applying these techniques in in vivo models will be crucial for understanding the systemic effects of fructose consumption on metabolic health and disease. The continued exploration of fructose metabolism within the PPP holds significant promise for the development of novel therapeutic strategies for a range of metabolic disorders and cancers.

References

The Sweet Trojan Horse: A Technical Guide to D-Fructose-13C6 Applications in Cancer Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic landscape of cancer is a complex and dynamic network, with glucose traditionally viewed as the primary fuel for tumor growth. However, emerging evidence highlights the significant and distinct role of fructose in driving cancer cell proliferation, survival, and metastasis. The stable isotope tracer, D-Fructose-13C6, has become an indispensable tool for dissecting these fructose-driven metabolic pathways. This in-depth technical guide provides a comprehensive overview of the applications of this compound in cancer metabolism research. It details the core metabolic fates of fructose in cancer cells, presents quantitative data from key studies, and offers detailed experimental protocols for stable isotope tracing experiments. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of fructose's role in malignancy.

Introduction: Fructose as a Key Player in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation. While the "Warburg effect," or aerobic glycolysis, has long been a central tenet of cancer metabolism, the contribution of other nutrients, particularly fructose, is increasingly recognized.[1][2] Dietary fructose consumption has risen dramatically, and studies have linked high fructose intake to an increased risk and progression of several cancers, including pancreatic, breast, and colorectal cancer.[3][4]

Unlike glucose, fructose metabolism is not as tightly regulated, allowing for rapid flux into glycolytic and biosynthetic pathways. Cancer cells can utilize fructose as an alternative carbon source, especially in the often glucose-depleted tumor microenvironment. This compound, a non-radioactive, stable isotope-labeled form of fructose, enables researchers to trace the fate of fructose-derived carbons through various metabolic pathways, providing invaluable insights into the metabolic rewiring of cancer cells.

Core Metabolic Fates of this compound in Cancer Cells

Once transported into the cancer cell, primarily via the GLUT5 transporter, this compound is phosphorylated to Fructose-1-Phosphate (F1P) by ketohexokinase (KHK). This initial step bypasses the key regulatory enzyme of glycolysis, phosphofructokinase-1 (PFK-1), allowing for an unregulated influx of carbons into the lower glycolytic pathway. The 13C label from fructose can then be traced into several key metabolic networks:

-

Glycolysis and the Tricarboxylic Acid (TCA) Cycle: F1P is cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are subsequently converted to glyceraldehyde-3-phosphate (G3P). These three-carbon units, now carrying the 13C label, enter the glycolytic pathway to generate pyruvate, lactate, and ATP. Pyruvate can then enter the TCA cycle to fuel oxidative phosphorylation and provide precursors for biosynthesis.

-

Pentose Phosphate Pathway (PPP): Fructose-derived carbons can enter the PPP, a critical pathway for generating NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis. Studies using this compound have revealed that cancer cells, particularly pancreatic cancer cells, preferentially shunt fructose through the non-oxidative branch of the PPP. This provides a direct route to nucleic acid precursors, thereby fueling rapid cell proliferation.

-

Lipogenesis: The acetyl-CoA generated from fructose metabolism can be used for de novo fatty acid synthesis, providing the building blocks for cell membranes and signaling molecules.

-

Nucleotide Synthesis: The preferential shunting of fructose into the non-oxidative PPP directly contributes to the synthesis of purine and pyrimidine nucleotides, the essential components of DNA and RNA.

Quantitative Insights from this compound Tracing Studies

Stable isotope tracing with this compound has provided critical quantitative data on the metabolic reprogramming induced by fructose in various cancers.

| Cancer Type | Key Finding | Quantitative Data | Reference |

| Pancreatic Cancer | Preferential metabolism through the non-oxidative Pentose Phosphate Pathway (PPP) for nucleic acid synthesis. | Fructose was metabolized at a 250% higher rate than glucose through the transketolase (TKT)-regulated non-oxidative PPP. | |

| Pancreatic Cancer | Increased nucleic acid synthesis from fructose. | Treatment with 13C-labeled fructose led to an 8-fold lower production of lactate compared to glucose, indicating a shift away from glycolysis and towards biosynthesis. | |

| Liver Cancer | Significant contribution of fructose to de novo lipogenesis. | In mice fed 13C fructose, approximately 60% of newly synthesized glycerol in the liver was derived from fructose. | |

| Acute Myeloid Leukemia (AML) | Enhanced glycolytic flux. | Fructose metabolism increased glycolytic flux in AML cells, supporting their proliferation and migration. | |

| Human Adipocytes | Robust conversion to palmitate. | Fructose was shown to be a potent lipogenic substrate, with a dose-dependent increase in the synthesis of labeled palmitate. |

Experimental Protocols for this compound Metabolic Flux Analysis

Conducting a successful this compound tracing experiment requires careful planning and execution. The following provides a generalized, detailed methodology.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed cancer cells of interest in appropriate culture plates (e.g., 6-well or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare isotopic labeling medium. A common approach is to use a base medium (e.g., DMEM or RPMI-1640) with a physiological concentration of glucose (e.g., 5 mM) and supplement it with the desired concentration of unlabeled D-fructose and this compound. To achieve a specific labeling percentage, adjust the ratio of labeled to unlabeled fructose. For example, for a 50% labeling at a total fructose concentration of 10 mM, use 5 mM unlabeled fructose and 5 mM this compound. It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and fructose.

-

Labeling Incubation: Aspirate the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and then add the prepared isotopic labeling medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal incubation time depends on the metabolic pathway of interest and the cell doubling time and should be determined empirically to achieve isotopic steady state.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate results.

-

Quenching: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Alternatively, for tissue samples, snap-freeze the tissue in liquid nitrogen and homogenize it in a cold methanol/water solution.

-

Centrifugation: Vortex the cell lysate vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heat. The dried pellet can be stored at -80°C until analysis.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical platforms for detecting and quantifying 13C-labeled metabolites.

-

Derivatization: For GC-MS analysis, polar metabolites need to be chemically derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.

-

Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine and incubate.

-

Add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at an elevated temperature.

-

-

GC-MS Method: Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the derivatized metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting fragments. This allows for the determination of the mass isotopomer distribution (MID) for each metabolite.

-

Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the LC method (e.g., a mixture of acetonitrile and water).

-

LC Separation: Separate the metabolites using liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar central carbon metabolites.

-

MS/MS Detection: As metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. The instrument measures the m/z of the precursor ion and its fragment ions, which allows for the quantification of different isotopologues.

Data Analysis and Interpretation

-

Mass Isotopomer Distribution (MID) Determination: The raw mass spectrometry data is processed to determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite of interest. This involves integrating the peak areas for each isotopologue.

-

Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.

-

Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for metabolic flux analysis software (e.g., INCA, METRAN) to calculate the intracellular metabolic fluxes. This involves fitting the experimental data to a stoichiometric model of cellular metabolism to estimate the rates of each reaction.

Visualizing Fructose Metabolism in Cancer

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows discussed in this guide.

Caption: Fructose metabolism in cancer cells.

Caption: this compound tracing workflow.

Conclusion and Future Directions

This compound has proven to be a powerful tool for unraveling the complexities of fructose metabolism in cancer. The ability to trace the fate of fructose-derived carbons has provided unprecedented insights into how cancer cells exploit this sugar to fuel their growth and survival. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers entering this exciting field.

Future research should focus on expanding the application of this compound tracing to a wider range of cancer types and in vivo models to better understand the systemic effects of fructose metabolism on tumor progression and metastasis. Furthermore, combining stable isotope tracing with other 'omics' technologies will provide a more integrated view of the metabolic reprogramming in cancer. Ultimately, a deeper understanding of fructose metabolism will pave the way for the development of novel therapeutic strategies that target these unique metabolic vulnerabilities in cancer cells.

References

D-Fructose-13C6: A Technical Guide for Investigating Metabolic Syndromes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of metabolic syndromes, a cluster of conditions including insulin resistance, visceral obesity, dyslipidemia, and hypertension, presents a significant challenge to public health. Excessive fructose consumption has been identified as a key dietary contributor to the development and progression of these syndromes. Understanding the intricate metabolic fate of fructose is therefore paramount for developing effective therapeutic strategies. D-Fructose-13C6, a stable isotope-labeled form of fructose, has emerged as a powerful and indispensable tool for researchers to trace and quantify the metabolic pathways of fructose in vivo. This technical guide provides an in-depth overview of the application of this compound in metabolic syndrome research, detailing experimental protocols, summarizing quantitative data, and visualizing key metabolic and signaling pathways.

Fructose Metabolism and its Role in Metabolic Syndrome

Unlike glucose, which is utilized by most tissues in the body, fructose is primarily metabolized in the liver.[1] This hepatic-centric metabolism, coupled with a lack of negative feedback regulation on its initial metabolic steps, can lead to a rapid influx of carbon into various metabolic pathways when consumed in excess.[2] This can result in several metabolic dysregulations characteristic of metabolic syndrome, including:

-

De Novo Lipogenesis (DNL): Fructose provides a readily available carbon source for the synthesis of new fatty acids in the liver, contributing to hepatic steatosis (fatty liver) and increased circulating triglycerides.[2][3]

-

Insulin Resistance: The accumulation of lipid intermediates in the liver and other tissues can impair insulin signaling, leading to hepatic and systemic insulin resistance.[4]

-

Inflammation: Fructose metabolism can trigger inflammatory pathways in the liver and other tissues, contributing to the chronic low-grade inflammation associated with metabolic syndrome.

-

Uric Acid Production: The rapid phosphorylation of fructose can lead to ATP depletion and a subsequent increase in uric acid production, a known risk factor for metabolic syndrome.

Experimental Applications of this compound

This compound serves as a tracer that allows for the precise tracking of fructose-derived carbon atoms as they are incorporated into various metabolites. This enables the quantification of flux through different metabolic pathways. The primary analytical techniques used in conjunction with this compound are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

A typical in vivo stable isotope tracing study using this compound follows a general workflow. The specifics of the protocol can be adapted based on the research question and the model system (animal or human).

Detailed Experimental Protocols

1. Stable Isotope Tracer Administration:

-

Oral Gavage (Animal Studies):

-

Prepare a solution of this compound (e.g., from Cambridge Isotope Laboratories, Inc.) in sterile water or saline. The concentration will depend on the desired dose.

-

Fast the animals overnight to ensure a baseline metabolic state.

-

Administer the tracer solution via oral gavage using a feeding needle. A typical dose might be 2 g/kg body weight.

-

-

Intravenous (IV) Infusion (Human and Animal Studies):

-

Prepare a sterile solution of this compound for infusion.

-

Insert a catheter into a suitable vein (e.g., tail vein in mice, antecubital vein in humans).

-

Administer the tracer as a bolus followed by a continuous infusion to achieve steady-state labeling of plasma metabolites.

-

2. Sample Collection and Processing:

-

Blood: Collect blood samples at timed intervals into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and quickly excise tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze-clamp the tissue in liquid nitrogen to quench metabolism. Store at -80°C.

-

Breath (for CO2 analysis): Collect expired air in gas-tight bags. The 13CO2 enrichment can be measured to determine the rate of fructose oxidation.

3. Metabolite Extraction:

-

Homogenize frozen tissue powder or plasma in a cold solvent mixture, typically methanol, acetonitrile, and water, to precipitate proteins and extract polar metabolites.

-

Centrifuge the homogenate to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or by lyophilization.

4. Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the dried metabolite extracts to make them volatile. A common method is methoximation followed by silylation.

-

Inject the derivatized sample into the GC-MS system.

-

Analyze the mass spectra to determine the mass isotopomer distributions of target metabolites, which reveals the number of 13C atoms incorporated from the fructose tracer.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Reconstitute the dried metabolite extracts in a suitable solvent.

-

Inject the sample into the LC-MS/MS system. This technique is particularly useful for analyzing non-volatile metabolites.

-

Use multiple reaction monitoring (MRM) to specifically quantify the different isotopologues of target metabolites.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the metabolite extracts in a suitable deuterated solvent.

-

Acquire 13C NMR spectra. The position of the 13C label within a molecule can be determined, providing detailed information about the metabolic pathways involved.

-

Quantitative Data from this compound Studies

The use of this compound has enabled the quantification of fructose's contribution to various metabolic pools. The following tables summarize key quantitative findings from studies investigating the metabolic fate of fructose.

Table 1: Fructose-Stimulated De Novo Lipogenesis (DNL) in Healthy Humans

| Parameter | Fasting State | Low-Dose Fructose | High-Dose Fructose |

| Fractional Hepatic DNL (%) | 5.3 ± 2.8 | 15 ± 2 | 29 ± 2 |

Data adapted from a study involving acute fructose administration in healthy male subjects. Low dose: 5 mg·kg fat-free mass⁻¹·min⁻¹; High dose: 10 mg·kg fat-free mass⁻¹·min⁻¹.

Table 2: Metabolic Fate of an Oral Fructose Load in Humans

| Metabolic Fate | Percentage of Ingested Fructose |

| Oxidation to CO2 | ~45% |

| Conversion to Glucose | ~41% |

| Conversion to Lactate | ~25% |

| Direct Conversion to Plasma Triglycerides | <1% |

Data represent the mean values from several isotopic tracer studies in humans within a few hours of fructose ingestion.

Signaling and Metabolic Pathways

Hepatic Fructose Metabolism and De Novo Lipogenesis

Excess fructose intake drives hepatic de novo lipogenesis through both the provision of substrate and the activation of key transcription factors. The following diagram illustrates the central role of fructose in this process.

Gut Microbiota-Mediated Fructose Metabolism

Recent studies have revealed a significant role for the gut microbiota in fructose-induced metabolic dysregulation. A portion of dietary fructose can be metabolized by gut bacteria into short-chain fatty acids, primarily acetate. This acetate is then absorbed and can serve as a major substrate for hepatic de novo lipogenesis.

References

A Technical Guide to 13C Fructose Metabolic Flux Analysis: Foundational Principles and Core Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Metabolism with 13C Fructose

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By providing a detailed map of cellular metabolic activity, MFA offers critical insights into physiological and pathological states. The integration of stable isotope tracers, particularly Carbon-13 (13C), has established 13C-MFA as a gold standard for accurately determining metabolic fluxes in living cells.[1][3]

While glucose is the most commonly used tracer, investigating fructose metabolism is crucial for understanding various metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and cancer.[4] Fructose consumption has risen dramatically, and its metabolic fate differs significantly from that of glucose, often promoting anabolic processes like fatty acid synthesis. This guide provides an in-depth overview of the foundational principles, experimental protocols, and data interpretation of Metabolic Flux Analysis using 13C-labeled fructose as a tracer.

Foundational Principles of 13C Metabolic Flux Analysis

The core principle of 13C-MFA is to introduce a 13C-labeled substrate (a tracer) into a biological system and track the incorporation of the 13C atoms into downstream metabolites. The resulting labeling patterns are a direct consequence of the active metabolic pathways and their respective fluxes. The overall process involves experimental labeling, analytical measurement, and computational modeling.

2.1. The Role of the 13C Fructose Tracer

Cells are cultured in a medium where a standard carbon source is replaced with a 13C-labeled version, such as uniformly labeled [U-13C6]-fructose. As the cells metabolize the 13C-fructose, the carbon backbone of central metabolites (e.g., glycolytic intermediates, TCA cycle acids, amino acids, and fatty acids) becomes enriched with 13C. The specific pattern and extent of this enrichment, known as the Mass Isotopomer Distribution (MID), are measured using analytical techniques.

2.2. Isotopic Steady State

For most 13C-MFA experiments, cells are cultured with the 13C tracer for a sufficient duration to achieve an isotopic steady state. This is the point where the labeling enrichment of intracellular metabolites becomes constant over time, indicating that the isotopic labeling has fully equilibrated throughout the metabolic network. This simplifies the computational modeling required to calculate fluxes.

2.3. Analytical Measurement of 13C Labeling

The precise measurement of MIDs in intracellular metabolites is critical for accurate flux estimation. The two most common analytical platforms are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for analyzing labeling in central carbon metabolites, particularly amino acids derived from protein hydrolysis. It often requires chemical derivatization of the metabolites to make them volatile.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and can measure a wider range of metabolites, including phosphorylated intermediates, without the need for derivatization.

2.4. Computational Flux Estimation

The measured MIDs and other extracellular physiological data (e.g., fructose uptake and lactate secretion rates) are used to constrain a computational model of the cell's metabolic network. This model consists of a series of stoichiometric equations representing the known biochemical reactions. An optimization algorithm then iteratively adjusts the flux values within the model until the predicted MIDs best match the experimentally measured MIDs. The result is a comprehensive flux map that quantifies the rate of every reaction in the network.

Fructose Metabolism: A Unique Path into Central Carbon Metabolism

Fructose metabolism differs from glucose metabolism, primarily in its entry into glycolysis.

-

In hepatic tissues , fructose is primarily phosphorylated by fructokinase to fructose-1-phosphate. This is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which are glycolytic intermediates. This pathway bypasses the main regulatory step of glycolysis, phosphofructokinase, leading to a rapid and unregulated influx of carbons into glycolysis.

-

In extra-hepatic tissues like adipose tissue, fructose can be phosphorylated by hexokinase to fructose-6-phosphate, directly entering the glycolytic pathway.

This distinct entry mechanism often leads to different metabolic outcomes compared to glucose, with studies showing that fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis.

Experimental Protocols for 13C Fructose MFA

A meticulously designed and executed experiment is paramount for obtaining high-quality data.

4.1. Experimental Design

-

Tracer Selection: [U-13C6]-fructose is commonly used as it labels all six carbons, providing comprehensive labeling information throughout the central carbon metabolism.

-

Culture Medium: A defined medium is prepared where unlabeled fructose is replaced with the desired concentration of [U-13C6]-fructose. Other carbon sources in the medium, such as glucose or glutamine, should be unlabeled.

-

Labeling Duration: A time-course experiment is often performed initially to determine the time required to reach isotopic steady state (typically 24-48 hours for mammalian cells).

-

Biological Replicates: A minimum of three biological replicates should be used for each experimental condition to ensure statistical robustness.

4.2. Detailed Methodology: A Step-by-Step Guide

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to attach and grow to a desired confluency (typically 70-80%).

-

Ensure consistent cell numbers across all wells.

-

-

Isotope Labeling:

-

Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Replace the medium with the pre-warmed experimental medium containing [U-13C6]-fructose.

-

Incubate the cells for the predetermined duration to achieve isotopic steady state.

-

-

Metabolic Quenching (Critical Step):

-

To halt all enzymatic activity instantly, place the culture plate on a bed of dry ice.

-

Aspirate the medium and immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C). This step is crucial to preserve the in vivo metabolic state.

-

-

Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15-30 minutes to pellet cell debris.

-

Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator or nitrogen stream.

-

-

Sample Preparation for Analysis (GC-MS Example):

-

The dried metabolite extract is chemically derivatized to increase volatility. A common method is converting metabolites to their N-trifluoroacetyl-n-butyl (TAB) derivatives.

-

Resuspend the dried extract in the derivatization agent and heat as required by the specific protocol.

-

The derivatized sample is then ready for injection into the GC-MS system.

-

-

Data Acquisition and Analysis:

-

Run the samples on a GC-MS or LC-MS/MS instrument to obtain the mass spectra of metabolites.

-

Process the raw data to correct for the natural abundance of 13C and determine the Mass Isotopomer Distributions (MIDs) for each measured metabolite.